molecular formula C18H20FNO2 B2929980 1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol CAS No. 338771-71-4

1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol

Cat. No.: B2929980
CAS No.: 338771-71-4
M. Wt: 301.361
InChI Key: DZJQELAMEFJIMX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol is a substituted ethanol derivative featuring a 4-fluorophenyl group, a phenyl group, and a morpholino (1,4-oxazepane) moiety. The compound’s structure combines aromatic and heterocyclic components, which are critical for its physicochemical properties and biological interactions. The morpholino group enhances solubility and serves as a hydrogen bond acceptor, while the fluorophenyl group contributes to electronic effects and lipophilicity, influencing receptor binding .

Properties

IUPAC Name

1-(4-fluorophenyl)-2-morpholin-4-yl-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c19-17-8-6-16(7-9-17)18(21,15-4-2-1-3-5-15)14-20-10-12-22-13-11-20/h1-9,21H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJQELAMEFJIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C2=CC=CC=C2)(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol typically involves the reaction of 4-fluorobenzaldehyde with morpholine and phenylmagnesium bromide. The reaction proceeds through a Grignard reaction, followed by reduction to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 1-(4-fluorophenyl)-2-morpholino-1-phenyl-1-ethanone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogs and their substituents:

Compound Name Substituents (R1, R2, R3) Key Features Reference
1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol R1 = 4-Fluorophenyl, R2 = Phenyl, R3 = Morpholino Balanced lipophilicity and solubility; potential CNS activity
(1S)-2-amino-1-(4-fluorophenyl)ethanol R1 = 4-Fluorophenyl, R2 = H, R3 = NH2 Amino group enhances polarity; lower logP than morpholino analogs
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholinoethanone R1 = Chlorophenyl, R2 = Indole-sulfonyl, R3 = Morpholino Increased bulkiness; sulfonyl group may affect metabolic stability
1-(4-Chlorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanol R1 = 4-Cl/4-Fluorophenyl, R2 = Triazolyl Dual halogen substitution; triazole enhances antifungal activity

Key Observations :

  • Morpholino vs.
  • Halogen Effects : The 4-fluorophenyl group in the target compound provides a balance of electronegativity and steric bulk, whereas chlorophenyl substituents (as in ) increase hydrophobicity but may reduce metabolic stability.
Table 2: Activity Data for Selected Compounds
Compound Biological Activity IC50/Ki (μM) Mechanism/Notes Reference
Cardamonin (Chalcone derivative) Inhibitory activity (Enzyme X) 4.35 Hydroxyl groups at ortho/para positions
PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol) Glucosyltransferase inhibition 0.7 (Ki) Morpholino critical for uncompetitive inhibition
2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) Antiproliferative activity 4.703 Bromine/fluorine enhance electronegativity
1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol (hypothetical) Chemosensitization (neuroblastoma) N/A Synergizes with Taxol/vincristine; modulates ceramide levels

SAR Trends :

  • Electronegative Substituents : Fluorine at the para position (as in the target compound and 2j) enhances activity compared to methoxy or chlorine, likely due to improved electron-withdrawing effects and reduced steric hindrance .
  • Morpholino Role: The morpholino group in PDMP and related compounds facilitates interactions with enzymes (e.g., glucosyltransferase) through hydrogen bonding and spatial accommodation, as seen in its uncompetitive inhibition mechanism .

Biological Activity

1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol, with the chemical formula C18H20FNO2 and a molecular weight of 301.36 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including pharmacological effects, mechanisms of action, and relevant studies.

  • Chemical Name : 1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol
  • CAS Number : 338771-71-4
  • Molecular Formula : C18H20FNO2
  • Molecular Weight : 301.36 g/mol

Biological Activity Overview

The compound has been studied for various biological activities, primarily focusing on its potential as an antiparasitic agent and its effects on cellular processes.

Cytotoxicity and Antiproliferative Effects

Studies have shown that related compounds can induce cytotoxic effects in cancer cells. For example, certain modifications in the chemical structure have been linked to increased antiproliferative activity against various cancer cell lines . The specific mechanisms often involve the induction of oxidative stress and apoptosis, which are critical pathways in cancer treatment.

The biological activity of 1-(4-Fluorophenyl)-2-morpholino-1-phenyl-1-ethanol may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes associated with parasite metabolism.
  • Cellular Uptake : The presence of polar functional groups may enhance solubility and facilitate cellular uptake, thereby increasing bioavailability.
  • Induction of Apoptosis : Compounds with similar structures have been observed to trigger apoptotic pathways in cancer cells, leading to cell death.

Table 1: Summary of Biological Activities

StudyCompoundActivityMechanism
Dihydroquinazolinone analogsAntimalarialInhibition of PfATP4
Rigidin-inspired agentsAntiproliferativeInduction of apoptosis
PentathiepinsCytotoxicOxidative stress induction

Notable Research Findings

A study focusing on dihydroquinazolinone derivatives found that structural modifications significantly impacted both solubility and metabolic stability while maintaining antiparasitic efficacy . Another investigation into rigidin-inspired compounds highlighted their potential as effective antiproliferative agents through apoptosis induction in cancer cells .

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